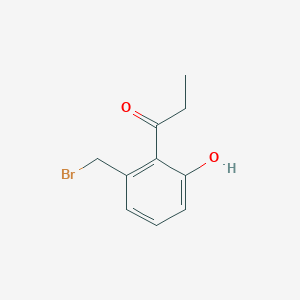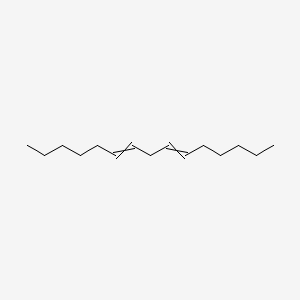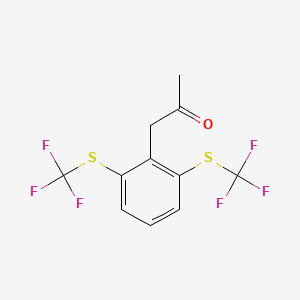
2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is substituted with a pyridine ring, an iodine atom, a methoxy group, a methyl group, and a morpholine ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common approach is to start with the synthesis of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The pyridine ring can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the pyridine and a halogenated benzimidazole intermediate. The methoxy group can be introduced through methylation reactions, while the iodine atom can be added via iodination reactions. The morpholine ring is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the iodine atom can yield various substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential biological activities could be harnessed for therapeutic purposes.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential cellular processes. If it acts as an anticancer agent, it might induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
2-(4-chloro-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of an iodine atom.
2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-piperidin-4-yl-1H-benzoimidazole: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical properties and biological activities in distinct ways.
属性
CAS 编号 |
468741-21-1 |
|---|---|
分子式 |
C18H19IN4O2 |
分子量 |
450.3 g/mol |
IUPAC 名称 |
4-[2-(4-iodo-2-methoxypyridin-3-yl)-7-methyl-3H-benzimidazol-5-yl]morpholine |
InChI |
InChI=1S/C18H19IN4O2/c1-11-9-12(23-5-7-25-8-6-23)10-14-16(11)22-17(21-14)15-13(19)3-4-20-18(15)24-2/h3-4,9-10H,5-8H2,1-2H3,(H,21,22) |
InChI 键 |
NTYDYGKBAGRVOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CN=C3OC)I)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)
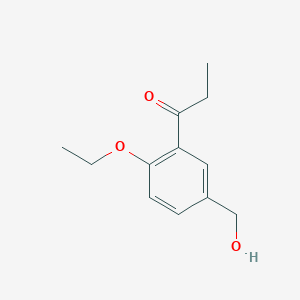
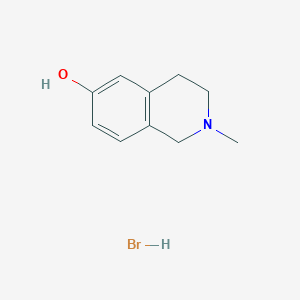
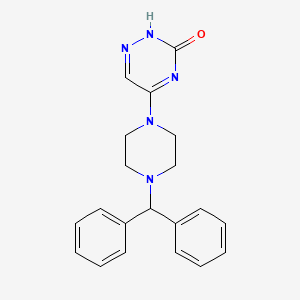
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
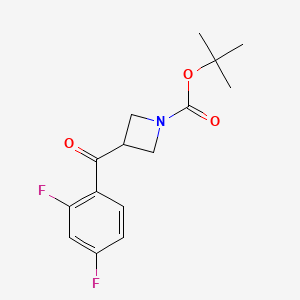
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
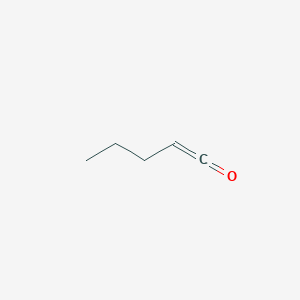
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
